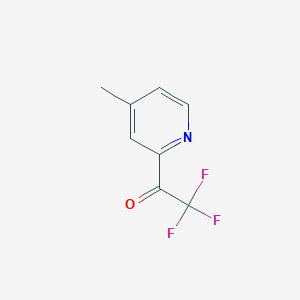

2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone

CAS No.: 1060804-97-8

Cat. No.: VC3295240

Molecular Formula: C8H6F3NO

Molecular Weight: 189.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1060804-97-8 |

|---|---|

| Molecular Formula | C8H6F3NO |

| Molecular Weight | 189.13 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-(4-methylpyridin-2-yl)ethanone |

| Standard InChI | InChI=1S/C8H6F3NO/c1-5-2-3-12-6(4-5)7(13)8(9,10)11/h2-4H,1H3 |

| Standard InChI Key | GVQDMLUABICORA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1)C(=O)C(F)(F)F |

| Canonical SMILES | CC1=CC(=NC=C1)C(=O)C(F)(F)F |

Introduction

For identification and reference purposes, the compound is associated with the following key identifiers:

-

CAS Registry Number: 1060804-97-8

-

Database identifiers: DTXSID00734833, ZINC91362342, AB67844

These identifiers are crucial for unambiguous identification in scientific literature, chemical databases, and commercial transactions. The CAS number in particular serves as a unique identifier that distinguishes this compound from related structures such as 2,2,2-Trifluoro-1-(4-methoxypyridin-3-YL)ethanone (CAS: 1060805-29-9), which shares similar structural elements but differs in substitution pattern .

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone is influenced by several distinctive structural features. The trifluoromethyl group adjacent to the carbonyl functionality significantly alters the electron distribution within the molecule compared to non-fluorinated analogs. This electronic effect typically enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity toward nucleophilic addition reactions .

The pyridine nitrogen represents a basic site that can participate in coordination chemistry with metals or hydrogen bonding interactions with protic compounds. Additionally, the methyl group at the 4-position of the pyridine ring may influence the electron density of the aromatic system, affecting its reactivity in electrophilic aromatic substitution reactions .

-

The compound should be kept away from dust generation conditions, suggesting it may be supplied in solid form.

-

It is incompatible with strong oxidizing agents, which could potentially lead to exothermic reactions or decomposition.

-

Under thermal decomposition or combustion conditions, it produces hazardous byproducts including carbon oxides (CO, CO₂), hydrogen fluoride (HF), and nitrogen oxides (NOₓ) .

These decomposition products, particularly hydrogen fluoride, contribute significantly to the compound's hazard profile and necessitate appropriate safety measures during handling, storage, and disposal operations.

These classifications indicate a moderate hazard profile that necessitates appropriate handling procedures and protective measures. The consistent appearance of the "Warning" signal word and the exclamation mark pictogram across multiple hazard categories emphasizes the need for caution when working with this compound, particularly regarding potential irritation to skin, eyes, and the respiratory system .

Toxicological Profile

The toxicological profile of 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone indicates potential health effects through multiple routes of exposure, including inhalation, eye contact, skin contact, and ingestion . Table 3 summarizes the available toxicological information for this compound.

Table 3: Toxicological Profile of 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone

The available toxicological data focuses primarily on acute exposure effects, with limited information on chronic toxicity parameters. Skin contact may result in various inflammatory responses, while eye contact could potentially lead to more severe damage. Inhalation exposure poses risks to the respiratory system, which aligns with the compound's GHS classification for specific target organ toxicity .

The implementation of these safety precautions requires a multi-faceted approach, incorporating proper engineering controls (such as ventilation systems), administrative controls (such as training and standard operating procedures), and personal protective equipment. For all exposure scenarios, prompt medical attention is recommended, particularly for significant exposures or when symptoms persist .

In research and development settings, these compounds should only be handled by, or under the direct supervision of, technically qualified individuals who are familiar with the associated hazards and appropriate safety measures . This restriction highlights the specialized nature of this compound and the importance of proper training for those working with it.

Applications and Importance

| Research Domain | Potential Applications | Relevance of Structural Features |

|---|---|---|

| Medicinal Chemistry | Development of drug candidates, enzyme inhibitors | Trifluoromethyl group enhances metabolic stability and lipophilicity; pyridine provides hydrogen bond acceptor |

| Synthetic Organic Chemistry | Building block for heterocyclic compounds, fluorinated derivatives | Multiple functional groups enable diverse transformations; trifluoromethyl ketone serves as versatile intermediate |

| Materials Science | Development of functional materials, fluorinated polymers | Fluorinated compounds often exhibit unique physical properties including thermal stability |

| Coordination Chemistry | Studies of metal complexation, catalyst development | Pyridine nitrogen provides coordination site for metals |

| Hydrogen Bonding Studies | Investigation of intermolecular interactions, crystal engineering | Carbonyl and pyridine groups participate in hydrogen bonding networks |

In the field of medicinal chemistry, trifluoromethyl-containing compounds often exhibit enhanced metabolic stability and altered pharmacokinetic properties compared to their non-fluorinated counterparts. The trifluoromethyl group typically increases lipophilicity and resistance to metabolic degradation, potentially extending the half-life of drug candidates. Additionally, the pyridine ring provides a potential binding site for interactions with biological targets .

As a synthetic building block, 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone offers multiple reactive sites that can be utilized in the construction of more complex molecules. The ketone functionality can participate in various transformations including reductions, nucleophilic additions, and condensation reactions. Meanwhile, the pyridine ring provides opportunities for functionalization through directed metallation or cross-coupling reactions .

Industrial Uses

In the pharmaceutical industry, fluorinated building blocks similar to this compound are frequently used in the synthesis of active pharmaceutical ingredients (APIs). The incorporation of fluorine atoms into drug molecules has become an established strategy for modifying their pharmacokinetic properties, metabolic stability, and receptor binding characteristics. As such, 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone could potentially serve as an intermediate in pharmaceutical synthesis pathways .

The compound might also find applications in agrochemical development, where fluorinated compounds are often employed to enhance biological activity and environmental persistence. Additionally, the material sciences sector might utilize such compounds in the development of specialty coatings, electronic materials, or performance chemicals where the unique properties of fluorinated compounds provide advantages .

It's important to note that these potential industrial applications remain speculative based on structural analogy rather than documented uses. Further research and development efforts would be necessary to establish the practical utility of 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone in these industrial contexts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume